Cyclopentyl 3,4,5-trifluorophenyl ketone
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Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylated cyclopentadienes, fulvenes, and norbornenes from divinyl ketones is described using 3-CF3-1,4-dien-3-ols as synthons, which are prepared by the regiospecific 1,2-addition of the Ruppert–Prakash reagent (TMSCF3) to divinyl ketones . This method could potentially be adapted for the synthesis of cyclopentyl 3,4,5-trifluorophenyl ketone by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt has been analyzed in the crystal state, solution, and gas phase, revealing a highly delocalized double U-enol(ate) form . This study provides valuable information on the structural characteristics of fluorinated ketones, which could be relevant to the molecular structure analysis of cyclopentyl 3,4,5-trifluorophenyl ketone.
Chemical Reactions Analysis
Several papers discuss the chemical reactions of ketones that could be analogous to those of cyclopentyl 3,4,5-trifluorophenyl ketone. For instance, the formal [3 + 2] cycloaddition of cyclopropyl ketones and alkenes via Ti-catalyzed radical redox relay is reported, forming polysubstituted cyclopentane derivatives . Additionally, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones is described . These reactions could potentially be applied to cyclopentyl 3,4,5-trifluorophenyl ketone to synthesize various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentyl 3,4,5-trifluorophenyl ketone can be inferred from related compounds. For example, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines suggests that similar ketones can undergo nucleophilic cyclization to form pyrroles . The copper-catalyzed ring-opening trifluoromethylation of substituted cyclopropanols to form β-trifluoromethyl ketones indicates that cyclopentyl 3,4,5-trifluorophenyl ketone may also undergo similar transformations .
Scientific Research Applications
Catalytic Applications
Unlocking Catalytic Potential with Microwave Irradiation : The catalytic activity of tris(3,4,5-trifluorophenyl)borane has been explored in hydroboration reactions, showing effectiveness under microwave irradiation for hydroborating alkenes and alkynes in good yields (Carden et al., 2019).
Synthetic Chemistry
Novel Solvent/Catalyst System for Acetalization : Cyclopentyl methyl ether, forming a positive azeotrope with water, has been employed successfully as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, representing an environmentally friendly approach to acetalization of aldehydes or ketones (Azzena et al., 2015).
Enzymatic Reactions
Enzymatic Cyclopentyl[b]indole Formation in Scytonemin Biosynthesis : The enzyme ScyC catalyzes the cyclization and decarboxylation of beta-ketoacid to generate ketone, crucial for assembling the cyclopentyl[b]indole structure of scytonemin, a cyanobacterial sunscreen (Balskus & Walsh, 2009).
Photocatalysis
[3+2] Cycloadditions by Visible Light Photocatalysis : A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins has been reported, generating highly substituted cyclopentane ring systems through photocatalysis (Lu, Shen & Yoon, 2011).
Safety And Hazards
properties
IUPAC Name |
cyclopentyl-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-9-5-8(6-10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXPUDXFIZXSBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642584 |
Source
|
Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 3,4,5-trifluorophenyl ketone | |
CAS RN |
898792-02-4 |
Source
|
Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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